molecular formula C12H13NO3 B14714706 Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate CAS No. 21149-16-6

Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate

Cat. No.: B14714706
CAS No.: 21149-16-6
M. Wt: 219.24 g/mol
InChI Key: BBFAVBBOIOKATQ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of prop-2-enoate, featuring a phenylacetyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may play a role in binding to these targets, while the amino and ester groups can participate in various chemical reactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

21149-16-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-[(2-phenylacetyl)amino]prop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(12(15)16-2)13-11(14)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,14)

InChI Key

BBFAVBBOIOKATQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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